

# Crafting Precision: A Guide to Developing Cloflumide-Based Microencapsulation Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Cloflumide

CAS No.: 104821-37-6

Cat. No.: B011267

[Get Quote](#)

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of microencapsulation delivery systems for **cloflumide**, a representative poorly water-soluble active pharmaceutical ingredient (API). Given the limited specific public data on "**cloflumide**," this guide will proceed under the strong assumption of it being a placeholder for a Biopharmaceutics Classification System (BCS) Class II or IV compound, potentially related to or mistaken for the poorly soluble antidepressant, moclobemide. The principles and protocols outlined herein are broadly applicable to such APIs, aiming to enhance their dissolution and bioavailability through advanced microencapsulation techniques.

## Foundational Principles: The Rationale for Microencapsulating Poorly Soluble Drugs

The oral administration of drugs with low aqueous solubility presents a significant challenge in pharmaceutical development, often leading to low and variable bioavailability.[1]

Microencapsulation is a robust strategy to overcome these limitations.[2] By entrapping the API within a polymeric matrix, it is possible to:

- **Enhance Dissolution Rate:** By dispersing the drug at a molecular level within the polymer, an amorphous solid dispersion can be created, which typically dissolves faster than the

crystalline form of the drug.[3]

- **Improve Bioavailability:** Increased dissolution can lead to higher drug concentrations in the gastrointestinal fluids, thereby improving absorption and overall bioavailability.[4]
- **Control Drug Release:** The choice of polymer and the microcapsule's architecture can be tailored to achieve specific release profiles, such as immediate, delayed, or sustained release.[5]
- **Protect the API:** The polymer shell can shield the drug from degradation in the harsh environment of the gastrointestinal tract.[2]

This guide will focus on two widely used and scalable microencapsulation techniques: Solvent Evaporation and Spray Drying.

## Pre-formulation Studies: Characterizing the API and Excipients

Before embarking on microencapsulation, a thorough characterization of the API (in this context, we will consider the properties of moclobemide as a representative example) and the chosen polymers is essential.

### API Physicochemical Properties

A comprehensive understanding of the API's properties is critical for rational formulation design.

| Property           | Typical Value for a Poorly Soluble Drug (e.g., Moclobemide) | Significance for Microencapsulation                                                                                       |
|--------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight   | 268.74 g/mol [6]                                            | Influences diffusion and release kinetics.                                                                                |
| Aqueous Solubility | Insoluble in water[7]                                       | The primary reason for employing microencapsulation.                                                                      |
| LogP               | 1.5[6]                                                      | Indicates lipophilicity; crucial for solvent selection in the solvent evaporation method.                                 |
| pKa                | 6.2[8]                                                      | Affects solubility at different pH values, which is important for predicting dissolution in the GI tract.                 |
| Melting Point      | 137-139 °C[9]                                               | Important for thermal analysis (DSC) to assess drug-polymer interactions and the physical state of the encapsulated drug. |

## Polymer Selection

The choice of polymer is dictated by the desired release profile, the physicochemical properties of the drug, and the chosen microencapsulation method.

| Polymer                              | Key Characteristics                                                                                                   | Common Applications                                                                                      |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| PLGA (Poly(lactic-co-glycolic acid)) | Biocompatible and biodegradable. The degradation rate can be tailored by altering the lactide-to-glycolide ratio.[10] | Widely used for sustained-release injectable and oral formulations.[11]                                  |
| Eudragit® Polymers                   | A family of polymethacrylate copolymers with varying pH-dependent solubilities.                                       | Ideal for enteric coating (e.g., Eudragit® L, S) and sustained release (e.g., Eudragit® RS, RL).[12][13] |
| Chitosan                             | A natural, biocompatible, and mucoadhesive polysaccharide.                                                            | Used for controlled drug delivery and enhancing absorption.[14]                                          |

## Protocol 1: Microencapsulation by Solvent Evaporation (Oil-in-Water Emulsion)

The solvent evaporation technique is a versatile method for encapsulating hydrophobic drugs. [14] It involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form solid microparticles.[4]

### Workflow for Solvent Evaporation



[Click to download full resolution via product page](#)

Caption: Workflow for Solvent Evaporation Microencapsulation.

## Detailed Step-by-Step Protocol

- Preparation of the Organic Phase:
  - Accurately weigh the desired amount of polymer (e.g., 500 mg of PLGA 50:50).
  - Dissolve the polymer in a suitable volatile organic solvent (e.g., 5 mL of dichloromethane).
  - Accurately weigh the drug (e.g., 100 mg of moclobemide) and dissolve it in the polymer solution. Ensure complete dissolution.
- Preparation of the Aqueous Phase:
  - Prepare an aqueous solution of a surfactant (e.g., 100 mL of a 1% w/v polyvinyl alcohol (PVA) solution). The surfactant is crucial for stabilizing the emulsion droplets.[11]
- Emulsification:
  - Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.
  - Continue homogenization for a specified period (e.g., 5-10 minutes) to form a stable oil-in-water emulsion. The particle size is influenced by the stirring speed and duration.[10]
- Solvent Evaporation:
  - Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 300-500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[15]
- Harvesting and Washing:
  - Collect the hardened microparticles by filtration or centrifugation.
  - Wash the collected microparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
- Drying:

- Dry the washed microparticles. Lyophilization (freeze-drying) is often preferred to obtain a fine, free-flowing powder and to minimize aggregation.

## Critical Parameters and Optimization

| Parameter                | Influence on Microparticle Properties                                                                                                                | Typical Range for Optimization                                                  |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Polymer Concentration    | Affects viscosity of the organic phase, influencing droplet size and drug release rate. Higher concentrations can increase encapsulation efficiency. | 5-20% w/v in the organic phase[10]                                              |
| Drug-to-Polymer Ratio    | Determines the drug loading capacity and can affect the release profile.                                                                             | 1:2 to 1:10                                                                     |
| Homogenization Speed     | Higher speeds generally result in smaller particle sizes.                                                                                            | 3,000 - 15,000 rpm                                                              |
| Surfactant Concentration | Affects the stability of the emulsion and the final particle size.                                                                                   | 0.5 - 2% w/v in the aqueous phase[16]                                           |
| Organic Solvent          | The choice of solvent (e.g., dichloromethane, ethyl acetate) affects the rate of evaporation and particle morphology.[10]                            | Must be a good solvent for both drug and polymer, and be immiscible with water. |

## Protocol 2: Microencapsulation by Spray Drying

Spray drying is a rapid, continuous, and scalable process for producing microparticles.[3] It involves atomizing a solution or suspension of the drug and polymer into a hot gas stream, which evaporates the solvent and forms dry particles.[17]

### Workflow for Spray Drying



[Click to download full resolution via product page](#)

Caption: Workflow for Spray Drying Microencapsulation.

## Detailed Step-by-Step Protocol

- Preparation of the Feed Solution:
  - Dissolve the polymer (e.g., 1 g of Eudragit® L 100) and the drug (e.g., 200 mg of moclobemide) in a suitable volatile solvent system (e.g., a mixture of ethanol and acetone).
  - Ensure complete dissolution to form a clear solution. The solid content in the feed solution is typically low.
- Setting up the Spray Dryer:
  - Set the desired operating parameters on the spray dryer. These include:
    - Inlet Temperature: The temperature of the hot gas entering the drying chamber.
    - Aspirator/Blower Rate: The flow rate of the drying gas.
    - Feed Pump Rate: The rate at which the feed solution is pumped to the atomizer.
    - Atomizer Nozzle Size: Affects the initial droplet size.
- Spray Drying Process:
  - Pump the feed solution through the atomizer into the drying chamber.
  - The hot gas rapidly evaporates the solvent from the atomized droplets, leading to the formation of solid microparticles.[\[18\]](#)
- Particle Collection:
  - The dried particles are carried by the gas stream to a cyclone separator, which separates the particles from the gas.
  - Collect the powdered product from the collection vessel of the cyclone.

## Critical Parameters and Optimization

| Parameter                   | Influence on Microparticle Properties                                                                                 | Typical Range for Optimization |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------|
| Inlet Temperature           | Affects the residual solvent content and particle morphology. Too high a temperature can degrade the drug or polymer. | 100 - 220 °C[18]               |
| Feed Solution Flow Rate     | Influences the particle size and the outlet temperature.                                                              | Varies with the equipment.     |
| Solid Concentration in Feed | Higher concentrations can lead to larger particles but may also increase viscosity, affecting atomization.            | 1 - 10% w/v                    |
| Aspirator/Blower Rate       | Affects the residence time of the particles in the drying chamber and the efficiency of solvent removal.              | Varies with the equipment.     |

## Characterization of Microcapsules

Thorough characterization is essential to ensure the quality, efficacy, and safety of the microencapsulated product. Regulatory bodies like the US FDA require detailed documentation of these attributes.[19][20]

### Particle Size and Morphology

- Method: Scanning Electron Microscopy (SEM)
- Protocol:
  - Mount a small amount of the microparticle powder onto an aluminum stub using double-sided carbon tape.
  - Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

- Image the microparticles under the SEM at various magnifications.
- Analysis: Assess the particle size distribution, shape (e.g., spherical, irregular), and surface morphology (e.g., smooth, porous).[19]

## Drug-Polymer Interactions and Physical State

- Methods: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
- Protocol (DSC):
  - Accurately weigh 3-5 mg of the microparticle sample into an aluminum pan.
  - Seal the pan and place it in the DSC instrument.
  - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point of the drug and the glass transition temperature of the polymer.
- Analysis (DSC): The absence of the drug's melting endotherm in the thermogram of the microparticles suggests that the drug is in an amorphous or molecularly dispersed state within the polymer matrix.[21][22]
- Protocol (FTIR):
  - Prepare a sample by mixing a small amount of microparticles with potassium bromide (KBr) and compressing it into a pellet, or analyze directly using an ATR-FTIR accessory.
  - Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).
- Analysis (FTIR): Compare the spectrum of the microparticles with the spectra of the pure drug and polymer. The absence of new peaks or significant shifts in characteristic peaks indicates the absence of chemical interactions between the drug and the polymer.[1]

## Encapsulation Efficiency and Drug Loading

- Encapsulation Efficiency (EE %): The percentage of the initial amount of drug that is successfully entrapped in the microparticles.

- Drug Loading (DL %): The percentage of the drug by weight in the final microparticle formulation.
- Protocol:
  - Accurately weigh a specific amount of microparticles (e.g., 20 mg).
  - Dissolve the microparticles in a suitable solvent that dissolves both the drug and the polymer (e.g., acetonitrile or dichloromethane).
  - Dilute the solution to a known volume with a suitable mobile phase for analysis.
  - Determine the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analytical method should be validated according to ICH Q2(R2) guidelines for accuracy, precision, linearity, and specificity.[23][24][25][26]
- Calculations:
  - $EE (\%) = (\text{Actual amount of drug in microparticles} / \text{Initial amount of drug used}) \times 100$
  - $DL (\%) = (\text{Weight of drug in microparticles} / \text{Weight of microparticles}) \times 100$

## In Vitro Drug Release Studies

- Method: USP Apparatus 2 (Paddle Apparatus) is commonly used for microparticles.[27][28]
- Protocol:
  - Prepare the dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 to simulate intestinal fluid).
  - Equilibrate the medium to  $37 \pm 0.5$  °C.
  - Accurately weigh an amount of microparticles equivalent to a specific dose of the drug and place it in the dissolution vessel.
  - Operate the paddle at a specified speed (e.g., 50 rpm).

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
- Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
- Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

## Regulatory Considerations

The development of modified-release dosage forms such as microcapsules is subject to rigorous regulatory scrutiny. Key considerations include:

- CMC (Chemistry, Manufacturing, and Controls): Detailed documentation of the manufacturing process, characterization of the drug substance and excipients, and specifications for the final drug product are required.[29]
- Stability: Stability studies must be conducted under various conditions to establish the shelf-life of the product.[3]
- Bioequivalence: For generic products, bioequivalence studies are necessary to demonstrate that the rate and extent of absorption are comparable to the reference listed drug.[19]

## Conclusion

The development of **cloflumide**-based microencapsulation delivery systems, or systems for any poorly water-soluble drug, is a systematic process that requires a deep understanding of the API's physicochemical properties, polymer science, and manufacturing processes. The protocols and principles outlined in this guide provide a robust framework for the rational design, formulation, and characterization of such advanced drug delivery systems. By carefully controlling the critical parameters of the chosen microencapsulation technique and thoroughly characterizing the resulting microparticles, researchers can successfully develop oral dosage forms with enhanced bioavailability and controlled release profiles, ultimately leading to more effective therapies.

## References

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [\[Link\]](#)
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2023. Available from: [\[Link\]](#)
- ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [\[Link\]](#)
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2026. Available from: [\[Link\]](#)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [\[Link\]](#)
- Optimising poly(lactic-co-glycolic acid) microparticle fabrication using a Taguchi orthogonal array design-of-experiment approach. National Institutes of Health. 2019. Available from: [\[Link\]](#)
- Optimizing Formulation Conditions of PLGA Microparticles to Enhance Indomethacin Encapsulation. ResearchGate. 2024. Available from: [\[Link\]](#)
- Rationalized design to explore the full potential of PLGA microspheres as drug delivery systems. Taylor & Francis Online. 2023. Available from: [\[Link\]](#)
- Evaluation of Eudragit® Retard Polymers for the Microencapsulation of Alpha-Lipoic Acid. PubMed. Available from: [\[Link\]](#)
- Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Sustained Drug Delivery Application. Preprints.org. 2023. Available from: [\[Link\]](#)
- Optimization of Microfluidizer-Produced PLGA Nano-Micelles for Enhanced Stability and Antioxidant Efficacy: A Quality by Design Approach. MDPI. 2025. Available from: [\[Link\]](#)
- US FDA's Regulatory Considerations and Framework for Approval of Controlled Release Delivery Systems. ResearchGate. Available from: [\[Link\]](#)

- Eudragit-Coated Sporopollenin Exine Microcapsules (SEMC) of Phoenix dactylifera L. of 5-Fluorouracil for Colon-Specific Drug Delivery. MDPI. 2021. Available from: [\[Link\]](#)
- Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. Asian Journal of Chemistry. Available from: [\[Link\]](#)
- 〈711〉 DISSOLUTION. US Pharmacopeia (USP). Available from: [\[Link\]](#)
- How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide to Principles, Processes, and Advantages. Pilotech. 2025. Available from: [\[Link\]](#)
- EUDRAGIT POLYMERS IN COLON TARGETED ORAL DELIVERY OF INSULIN. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [\[Link\]](#)
- General Chapters: <711> DISSOLUTION. USP29-NF24. Available from: [\[Link\]](#)
- Investigating drug-polymer interactions using optical DSC. AWS. Available from: [\[Link\]](#)
- Low-Ceiling-Temperature Polymer Microcapsules with Hydrophobic Payloads via Rapid Emulsion-Solvent Evaporation. White Research Group, Beckman Institute, Illinois. 2017. Available from: [\[Link\]](#)
- MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Semantic Scholar. 2016. Available from: [\[Link\]](#)
- guidance' oral extended (controlled) release dosage forms. Regulations.gov. Available from: [\[Link\]](#)
- Moclobemide. PubChem. Available from: [\[Link\]](#)
- Preparation of microspheres by the solvent evaporation technique. Kinam Park. Available from: [\[Link\]](#)
- (Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Facultatis Pharmaceuticae Universitatis Comeniana. Available from: [\[Link\]](#)

- Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC. Available from: [\[Link\]](#)
- Moclobemide (PIM 151). INCHEM. Available from: [\[Link\]](#)
- Microencapsulation by solvent evaporation: State of the art for process engineering approaches. ResearchGate. Available from: [\[Link\]](#)
- REGULATORY CONSIDERATIONS IN CONTROLLED DRUG DELIVERY. Kinam Park. Available from: [\[Link\]](#)
- Microencapsulation: Solvent evaporation. CoLab. 2023.
- Technical Interpretation of the Update on USP General Chapter <711> Dissolution Test Standard Substances. Oreate AI Blog. 2026. Available from: [\[Link\]](#)
- General Chapters 711 DISSOLUTION Usp. Scribd. 2014. Available from: [\[Link\]](#)
- Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. MDPI. 2025. Available from: [\[Link\]](#)
- A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton. 2024. Available from: [\[Link\]](#)
- General Chapter <711> Dissolution. USP-NF. 2008. Available from: [\[Link\]](#)
- Ideas about drug-polymer microparticles characterization? ResearchGate. 2017. Available from: [\[Link\]](#)
- Oral Solid Dose Regulatory Hurdles and How to Approach Them. Pfizer CentreOne. Available from: [\[Link\]](#)
- SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. E-lactancia. Available from: [\[Link\]](#)
- An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Research Journal of Pharmacy and Technology.

2025. Available from: [\[Link\]](#)

- SPRAY-DRIED DISPERSION TECHNOLOGY. World Journal of Pharmaceutical Science and Research. 2023. Available from: [\[Link\]](#)
- Moclobemide Formal Report. StuDocu. Available from: [\[Link\]](#)
- Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. Tablets & Capsules. 2018. Available from: [\[Link\]](#)
- Considerations in Assessing Generic Drug Products of Oral Dosage Forms. YouTube. 2021. Available from: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [ijpcbs.com](https://www.ijpcbs.com/) [[ijpcbs.com](https://www.ijpcbs.com/)]
- 3. [upperon.com](https://www.upperon.com/) [[upperon.com](https://www.upperon.com/)]
- 4. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org/) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org/)]
- 5. Oral Drug Delivery - Functional Polymers [[evonik.com](https://www.evonik.com/)]
- 6. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 7. [apexbt.com](https://www.apexbt.com/) [[apexbt.com](https://www.apexbt.com/)]
- 8. Moclobemide (PIM 151) [[inchem.org](https://www.inchem.org/)]
- 9. [cdn2.f-cdn.com](https://cdn2.f-cdn.com/) [[cdn2.f-cdn.com](https://cdn2.f-cdn.com/)]
- 10. Optimising poly(lactic-co-glycolic acid) microparticle fabrication using a Taguchi orthogonal array design-of-experiment approach - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 11. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]

- 12. Evaluation of Eudragit® Retard Polymers for the Microencapsulation of Alpha-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. kinampark.com [kinampark.com]
- 15. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 16. preprints.org [preprints.org]
- 17. wjpsronline.com [wjpsronline.com]
- 18. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials | MDPI [mdpi.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Oral Solid Dose Regulatory Hurdles and How to Approach Them | Pfizer CentreOne [pfizercentreone.com]
- 21. asianpubs.org [asianpubs.org]
- 22. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. mastercontrol.com [mastercontrol.com]
- 25. intuitionlabs.ai [intuitionlabs.ai]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. usp.org [usp.org]
- 28. ftp.uspbpep.com [ftp.uspbpep.com]
- 29. kinampark.com [kinampark.com]
- To cite this document: BenchChem. [Crafting Precision: A Guide to Developing Cloflumide-Based Microencapsulation Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011267#developing-cloflumide-based-microencapsulation-delivery-systems]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)